5-Chloropyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyridine-3,4-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, featuring a chlorine atom at the 5-position and amino groups at the 3- and 4-positions
Mechanism of Action
Target of Action
It is known that chloropyridines, a broader class of compounds to which 5-chloropyridine-3,4-diamine belongs, are used as intermediates in many chemical reactions .
Mode of Action
It is known that chloropyridines can undergo various chemical reactions, including nucleophilic substitution . In such reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the replacement of the chlorine atom .
Biochemical Pathways
Chloropyridines are known to be involved in the synthesis of various pharmaceuticals and agrochemicals .
Result of Action
It is known that chloropyridines are used as intermediates in the synthesis of various compounds, suggesting that their primary role may be in facilitating chemical transformations .
Action Environment
It is known that the reactivity of chloropyridines can be influenced by factors such as temperature and the presence of other chemical reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-3,4-diamine typically involves the chlorination of pyridine derivatives followed by amination. One common method is the nitration of 2-amino-5-chloropyridine to yield 2-amino-3-nitro-5-chloropyridine, which is then reduced using sodium dithionite or hydrogen gas with a palladium on carbon (Pd/C) catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a Pd/C catalyst.
Major Products
The major products formed from these reactions include various substituted pyridines, nitro derivatives, and coupled products that can be further utilized in organic synthesis and pharmaceutical development.
Scientific Research Applications
5-Chloropyridine-3,4-diamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Employed in the construction of organic compounds during chemical synthesis.
4-Chloropyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-Chloropyridine-3,4-diamine is unique due to the presence of two amino groups at the 3- and 4-positions, which provide additional sites for functionalization and enhance its reactivity compared to other chloropyridine derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
5-chloropyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXLZNVFZMVML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590283 |
Source
|
Record name | 5-Chloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929074-42-0 |
Source
|
Record name | 5-Chloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.